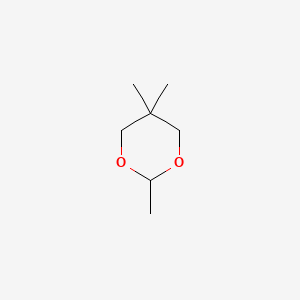
2,5,5-trimethyl-1,3-dioxane
Vue d'ensemble
Description
2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It is a cyclic acetal, which is a type of compound formed by the reaction of an aldehyde or ketone with a diol. This compound is known for its stability and is used in various chemical processes and applications.
Mécanisme D'action
Target of Action
This compound is a type of dioxolane, a class of heterocyclic acetals . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . .
Mode of Action
It’s worth noting that dioxolanes, in general, are used as solvents and as co-monomers in polyacetals
Biochemical Pathways
The biochemical pathways affected by 2,5,5-trimethyl-1,3-dioxane are currently unknown. As a dioxolane, it may participate in reactions involving acetalization of aldehydes and ketalization of ketones . .
Action Environment
It’s worth noting that some dioxolanes have been found to be stable at certain ph levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes can be synthesized from carbonyl compounds (such as aldehydes or ketones) and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as zirconium tetrachloride (ZrCl4) and iodine have been reported to be highly efficient for the acetalization and transacetalization of carbonyl compounds under mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can oxidize 1,3-dioxanes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with 1,3-dioxanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Applications De Recherche Scientifique
2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: The compound’s stability makes it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fragrances, cosmetics, and household products.
Comparaison Avec Des Composés Similaires
2,5,5-trimethyl-1,3-dioxane can be compared with other similar compounds such as 1,3-dioxolanes and 1,3-dithianes:
1,3-Dioxolanes: These compounds are also cyclic acetals but have a five-membered ring structure.
1,3-Dithianes: These compounds contain sulfur atoms in place of oxygen atoms in the ring.
Similar compounds include:
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- 1,3-Dioxane, 2-(3,3-dimethyl-1-cyclohexen-1-yl)-2,5,5-trimethyl-
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
2,5,5-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHMCZHHXYIWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227406 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-33-6 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental concern surrounding 2,5,5-trimethyl-1,3-dioxane?
A: this compound (TMD), along with similar cyclic acetals, has been identified as a source of odor complaints in areas surrounding polyester resin plants . These compounds are byproducts of polyester resin synthesis and can be released into the air. While not necessarily highly toxic, their presence at even low concentrations can create unpleasant odors, impacting air quality and causing discomfort. This highlights the importance of monitoring and controlling industrial emissions to minimize environmental impact.
Q2: How was this compound identified as the source of the odor, and what are its sensory characteristics?
A: Researchers utilized a technique called cryofocusing-gas chromatography-mass spectrometry to isolate and identify volatile organic compounds present in the air around a polyester resin factory . This method allowed them to pinpoint TMD and other cyclic acetals as the primary odor culprits. Sensory analysis using dynamic olfactometry revealed that these compounds exhibit a wide range of odor profiles depending on their concentration. For instance, while TMD possesses a strong, unpleasant odor at ppb levels, at higher concentrations, it might be perceived differently. This highlights the complexity of odor perception and the importance of considering concentration when assessing environmental impact.
Q3: What was the source of this compound contamination in the Barcelona drinking water case?
A: Investigations traced the presence of TMD and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) in Barcelona's water supply back to wastewater treatment plants (WWTPs) utilizing industrial byproducts from resin manufacturing for codigestion . These byproducts were identified as the source of the odorous compounds, which subsequently contaminated the surface water and ultimately the drinking water. This contamination event emphasizes the importance of carefully considering the potential consequences of using industrial byproducts, even in processes intended for waste treatment.
Q4: Can this compound be chemically transformed?
A: Yes, quantum-chemical calculations have been used to study the transformation of this compound into 2,2-dimethyl-3-ethoxypropanal . This type of transformation, involving the rearrangement of the acetal fragment, demonstrates the potential for TMD to be chemically converted into other compounds. Understanding such reactions is important for predicting the fate and behavior of TMD in various contexts, including environmental degradation and potential applications in synthetic chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



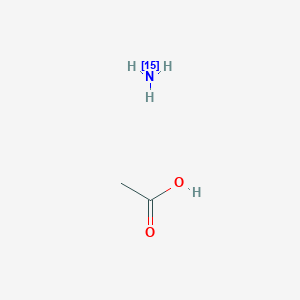



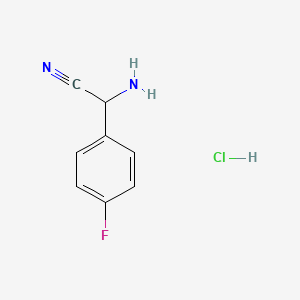
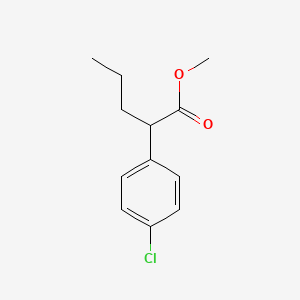
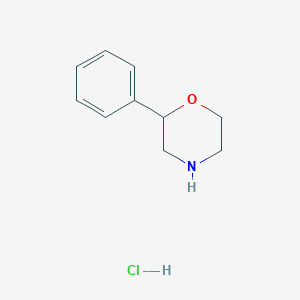
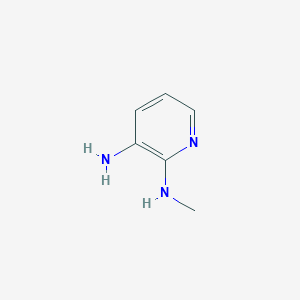

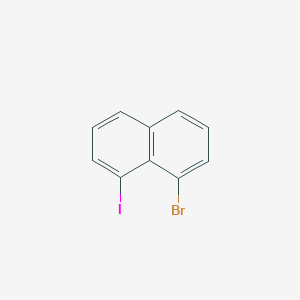
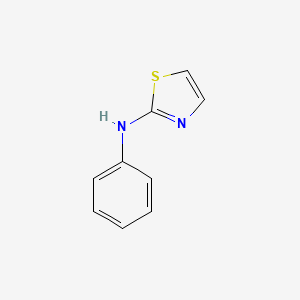
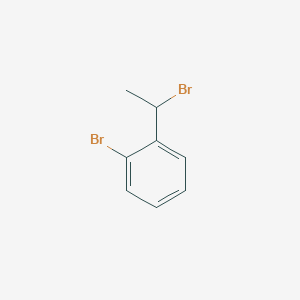
![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
